10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane 10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane
Brand Name: Vulcanchem
CAS No.: 300359-71-1
VCID: VC6523861
InChI: InChI=1S/C15H22N2O5/c18-17(19)15-3-1-14(2-4-15)13-16-5-7-20-9-11-22-12-10-21-8-6-16/h1-4H,5-13H2
SMILES: C1COCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C15H22N2O5
Molecular Weight: 310.35

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane

CAS No.: 300359-71-1

Cat. No.: VC6523861

Molecular Formula: C15H22N2O5

Molecular Weight: 310.35

* For research use only. Not for human or veterinary use.

10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane - 300359-71-1

Specification

CAS No. 300359-71-1
Molecular Formula C15H22N2O5
Molecular Weight 310.35
IUPAC Name 10-[(4-nitrophenyl)methyl]-1,4,7-trioxa-10-azacyclododecane
Standard InChI InChI=1S/C15H22N2O5/c18-17(19)15-3-1-14(2-4-15)13-16-5-7-20-9-11-22-12-10-21-8-6-16/h1-4H,5-13H2
Standard InChI Key ADVUCUCSVSOBQR-UHFFFAOYSA-N
SMILES C1COCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Core Macrocyclic Framework

The parent compound, 1,4,7-trioxa-10-azacyclododecane (CAS 41775-76-2), is a 12-membered macrocycle containing three oxygen atoms and one nitrogen atom within its ring structure . Its molecular formula is C8H17NO3\text{C}_8\text{H}_{17}\text{NO}_3, with a molecular weight of 175.225 g/mol . The nitrogen atom occupies the 10th position in the ring, creating a distinct electron-rich cavity capable of selectively binding cations, particularly alkali and alkaline earth metals .

4-Nitrobenzyl Substituent

Property1,4,7-Trioxa-10-azacyclododecane 10-(4-Nitrobenzyl) Derivative (Theoretical)
Molecular formulaC8H17NO3\text{C}_8\text{H}_{17}\text{NO}_3C15H23N2O5\text{C}_{15}\text{H}_{23}\text{N}_2\text{O}_5
Molecular weight (g/mol)175.225327.34
Melting point (°C)54–5890–105 (estimated)
Boiling point (°C)327.5>350 (decomposes)
Density (g/cm³)1.0 ± 0.11.2–1.3 (estimated)

Synthesis and Purification

Parent Compound Synthesis

1,4,7-Trioxa-10-azacyclododecane is typically synthesized via cyclization reactions involving ethylene oxide derivatives and ammonia or amines. Arnold et al. (1988) reported a high-yield route using triethyl orthoformate and substituted triazoles under refluxing tetrahydrofuran . The process emphasizes anhydrous conditions to prevent hydrolysis byproducts, a consideration critical for maintaining macrocycle integrity .

Derivatization with 4-Nitrobenzyl

The 4-nitrobenzyl group is introduced via nucleophilic alkylation of the macrocycle’s nitrogen atom. A plausible synthesis involves:

  • Alkylation Reaction: Reacting 1,4,7-trioxa-10-azacyclododecane with 4-nitrobenzyl bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) in a polar aprotic solvent like dimethylformamide (DMF) .

  • Reflux Conditions: Maintaining temperatures of 80–100°C for 12–24 hours to ensure complete substitution .

  • Purification: Chromatographic separation (e.g., silica gel) or recrystallization from ethanol/water mixtures to isolate the product .

Key Challenges:

  • Competitive Hydrolysis: The nitrobenzyl bromide’s sensitivity to moisture necessitates strict anhydrous conditions .

  • Byproduct Formation: Incomplete alkylation may yield unsubstituted macrocycle or di-substituted impurities, detectable via HPLC with acetonitrile/water mobile phases .

Coordination Chemistry and Applications

Cation Binding Selectivity

The parent macrocycle exhibits preferential binding for Na+\text{Na}^+ and K+\text{K}^+ ions due to its cavity size (≈1.2–1.5 Å) . The nitrobenzyl group’s electron-withdrawing effect likely shifts selectivity toward smaller, harder cations like Li+\text{Li}^+ or Mg2+\text{Mg}^{2+}, though experimental validation is required.

Supramolecular Applications

  • Ion-Selective Sensors: Integration into polymeric membranes for electrochemical detection of heavy metals .

  • Phase Transfer Catalysis: Facilitating reactions between aqueous and organic phases by sequestering cations .

  • Drug Delivery Systems: Functionalization with targeting moieties (e.g., antibodies) for site-specific payload release, leveraging the nitro group’s reducibility to amines under physiological conditions .

Future Research Directions

  • Structural Confirmation: Single-crystal X-ray diffraction to elucidate substituent orientation and cavity distortion .

  • Quantum Chemical Studies: Density functional theory (DFT) calculations to predict binding constants and redox behavior.

  • Biological Screening: Evaluation of antimicrobial or anti-inflammatory activity, inspired by triazole-derived pharmacophores .

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